molecular formula C7H16ClNO2S B11887847 2-Amino-6-(methylthio)hexanoic acid hydrochloride

2-Amino-6-(methylthio)hexanoic acid hydrochloride

Katalognummer: B11887847
Molekulargewicht: 213.73 g/mol
InChI-Schlüssel: CBXJTXJQJLPDRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-(methylthio)hexanoic acid hydrochloride is a chemical compound with the molecular formula C7H15NO2S. It is also known as Norleucine, 6-(methylthio)-. This compound is characterized by its unique structure, which includes an amino group, a methylthio group, and a hexanoic acid backbone. It is commonly used in various scientific research applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as crystallization and distillation are employed to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-6-(methylthio)hexanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Amino-6-(methylthio)hexanoic acid hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-6-(methylthio)hexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes or receptors, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

    6-Aminohexanoic acid: Similar structure but lacks the methylthio group.

    Norleucine: Similar backbone but different functional groups.

Uniqueness: 2-Amino-6-(methylthio)hexanoic acid hydrochloride is unique due to the presence of both an amino group and a methylthio group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Eigenschaften

Molekularformel

C7H16ClNO2S

Molekulargewicht

213.73 g/mol

IUPAC-Name

2-amino-6-methylsulfanylhexanoic acid;hydrochloride

InChI

InChI=1S/C7H15NO2S.ClH/c1-11-5-3-2-4-6(8)7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H

InChI-Schlüssel

CBXJTXJQJLPDRP-UHFFFAOYSA-N

Kanonische SMILES

CSCCCCC(C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.